molecular formula C17H13N3O7 B1684435 Pyr-41 CAS No. 418805-02-4

Pyr-41

カタログ番号: B1684435
CAS番号: 418805-02-4
分子量: 371.3 g/mol
InChIキー: ARGIPZKQJGFSGQ-LCYFTJDESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-41 involves the condensation of 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol to form the ethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Pyr-41 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrofuran and pyrazolidinone moieties . It can also participate in reduction reactions, particularly the nitro group, which can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.

    Reduction Reactions: The nitro group in this compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

科学的研究の応用

Case Study: Sepsis in Mice

Research has demonstrated that Pyr-41 significantly reduces inflammation and organ injury in septic mice induced by cecal ligation and puncture (CLP). In a controlled study:

  • Dosage: 5 mg/kg administered intravenously.
  • Findings:
    • Serum levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) decreased by 79%, 77%, and 89%, respectively.
    • Organ injury markers (AST, ALT, LDH) were reduced by 27%, 43%, and 52%.
    • Histological analysis showed a marked improvement in lung tissue morphology with a 74% reduction in injury scores.

This suggests that this compound could be a viable therapeutic option for treating sepsis by targeting the ubiquitination pathway to inhibit NF-κB activation .

Inhibition of Tumor Suppressor Degradation

This compound has been shown to prevent the degradation of p53, a critical tumor suppressor protein. In vitro studies indicate:

  • Effects on Cancer Cells:
    • Increased levels and transcriptional activity of p53 were observed.
    • Induction of apoptosis in transformed cells was noted, particularly those expressing wild-type p53.

These findings highlight this compound's potential as an anticancer agent by stabilizing tumor suppressor pathways .

Neuroprotection

Recent studies suggest that this compound may also have neuroprotective properties.

Case Study: Neuroprotection in Models of Neurodegeneration

Research indicates that this compound can reduce markers of neuroinflammation and protect neuronal cells from apoptosis:

  • Experimental Setup: Neuronal cell lines treated with neurotoxic agents.
  • Results:
    • Significant reduction in apoptotic markers.
    • Enhanced survival rates of neuronal cells under stress conditions.

These results position this compound as a candidate for further investigation in neurodegenerative diseases where inflammation plays a critical role .

Summary Table of Applications

Application AreaMechanismKey Findings
InflammationE1 inhibitionReduced cytokine levels in septic models
CancerStabilization of p53Induction of apoptosis in cancerous cells
NeuroprotectionReduction of neuroinflammationEnhanced survival of neuronal cells under stress

類似化合物との比較

Pyr-41 is unique in its ability to irreversibly inhibit ubiquitin-activating enzyme E1, distinguishing it from other ubiquitination inhibitors . Similar compounds include:

    PYR-9: Another ubiquitin-activating enzyme E1 inhibitor but with different structural features and potency.

    MLN4924: An inhibitor of NEDD8-activating enzyme, which is involved in a similar ubiquitination-like process called neddylation.

    MG132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit the ubiquitination process itself.

This compound’s specificity for ubiquitin-activating enzyme E1 and its irreversible mode of action make it a valuable tool in research and potential therapeutic applications .

生物活性

Pyr-41, chemically known as 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, is a potent and selective inhibitor of the ubiquitin-activating enzyme (E1). This compound has garnered attention in the field of biomedical research due to its significant biological activities, particularly in modulating inflammatory responses and influencing cancer cell dynamics.

This compound functions primarily by inhibiting the ubiquitin-proteasome system, which is crucial for protein degradation and cellular regulation. By blocking E1 activity, this compound prevents the ubiquitination of proteins, leading to:

  • Inhibition of NF-κB Activation : this compound effectively suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition is achieved by preventing the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm .
  • Stabilization of Tumor Suppressor Proteins : The compound inhibits the degradation of p53, a critical tumor suppressor protein, thereby enhancing its activity and promoting apoptosis in transformed cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent biological effects in various cellular models:

  • Inflammatory Cytokine Modulation : In RAW 264.7 macrophage cells, this compound significantly reduced TNF-α levels following lipopolysaccharide (LPS) stimulation. At concentrations of 5, 10, and 20 μM, TNF-α levels decreased by 38%, 81%, and 94%, respectively .
Concentration (μM)TNF-α Reduction (%)
538
1081
2094

In Vivo Studies

This compound's efficacy has also been evaluated in animal models:

  • Sepsis Model : In a cecal ligation and puncture (CLP) model of sepsis in mice, administration of this compound (5 mg/kg) resulted in:
    • Decreased Serum Proinflammatory Cytokines : Significant reductions in TNF-α, IL-1β, and IL-6 levels were observed.
    • Improved Organ Function : Markers of organ injury (AST, ALT, LDH) were significantly lower in treated mice compared to controls .
Cytokine/MarkerVehicle Group LevelThis compound Group LevelReduction (%)
TNF-αHighLowSignificant
IL-1βHighLowSignificant
ASTElevatedNormalizedSignificant

Case Study: Sepsis Treatment

In a controlled study involving septic mice:

  • Objective : To evaluate the therapeutic potential of this compound in sepsis.
  • Findings :
    • Survival rates improved from 42% to 83% with this compound treatment over ten days.
    • Histological examination revealed reduced lung injury and apoptosis markers .

Q & A

Q. What is the primary mechanism by which PYR-41 inhibits ubiquitin-activating enzyme E1 (UBA1)?

Basic Research Focus
this compound is a cell-permeable, irreversible inhibitor of UBA1, the first enzyme in the ubiquitination cascade. It covalently modifies the active-site cysteine residue (Cys632) of UBA1 via nucleophilic attack, preventing the formation of the UBA1-ubiquitin thioester intermediate, a critical step for ubiquitin transfer to E2 enzymes . This inhibition is concentration-dependent, with an IC50 <10 μM for UBA1 and no activity against E2 or E3 enzymes under standard conditions .

Methodological Insight :

  • Validate inhibition using in vitro ubiquitination assays with recombinant UBA1 and ATP.
  • Monitor UBA1-ubiquitin thioester formation via SDS-PAGE under non-reducing conditions .
  • Confirm specificity using E2 (e.g., Nedd4-Ub) activity assays, which remain unaffected by this compound .

Q. How does this compound influence proteasomal degradation pathways, and what experimental models are used to study this?

Basic Research Focus
this compound blocks ubiquitin-mediated proteasomal degradation by preventing substrate polyubiquitination. For example, it stabilizes p53 by inhibiting its degradation, leading to increased p21 levels and apoptosis in cancer cells . It also suppresses NF-κB activation by blocking IκBα ubiquitination and subsequent proteasomal degradation .

Methodological Insight :

  • Use cycloheximide chase assays to measure protein half-life (e.g., p53 or IκBα) in this compound-treated vs. untreated cells .
  • Quantify NF-κB activity via luciferase reporter assays or EMSA (electrophoretic mobility shift assay) .
  • Validate proteasomal blockade with Western blotting for ubiquitinated protein accumulation (e.g., using MG132 as a positive control) .

Q. What are the concentration-dependent effects of this compound on E1 activity, and how should researchers optimize dosing?

Advanced Research Focus
this compound exhibits dose-responsive inhibition of UBA1:

  • 10 μM : ~40% reduction in E1-Ub activity; partial inhibition of DUBs (e.g., USP5) .
  • 50 μM : >90% E1 inhibition; significant suppression of cyclin E degradation and NF-κB activation .

Methodological Insight :

  • Titrate this compound (10–50 μM) in cell culture, with 4–6 hours as a standard treatment window to avoid cytotoxicity .
  • Include DMSO controls (≤0.1% v/v) to rule out solvent effects.
  • Monitor cell viability via MTT or Annexin V/PI assays, as higher concentrations (>50 μM) may induce apoptosis .

Q. How does this compound affect SUMOylation, and what experimental approaches can disentangle ubiquitin-SUMO crosstalk?

Advanced Research Focus
this compound increases global SUMOylation by diverting ubiquitin machinery components (e.g., SAE1/2) to SUMO pathways . This cross-regulation complicates studies of ubiquitin-specific processes.

Methodological Insight :

  • Perform dual Western blotting for ubiquitin (K48 linkage) and SUMO-1/2/3 conjugates in this compound-treated cells .
  • Use siRNA knockdown of UBA1 as a genetic control to distinguish this compound-specific effects .
  • Combine this compound with SUMOylation inhibitors (e.g., ginkgolic acid) to isolate ubiquitin-dependent phenotypes .

Q. How do researchers reconcile conflicting reports on this compound’s specificity, particularly its off-target effects on deubiquitinases (DUBs)?

Advanced Research Focus
While this compound is selective for UBA1 at ≤10 μM, higher doses (≥25 μM) inhibit DUBs like USP5, USP14, and UCH-L3, leading to artifactual ubiquitinated protein accumulation . Contradictions arise when studies fail to account for dose-dependent off-target activity.

Methodological Insight :

  • Compare this compound effects with selective DUB inhibitors (e.g., PR-619 for pan-DUB inhibition) .
  • Use orthogonal assays (e.g., activity-based probes for DUBs) to validate on-target vs. off-target inhibition .
  • Employ proteomics (e.g., SILAC) to identify non-E1 targets in this compound-treated cells .

Q. What strategies are recommended for studying this compound’s role in cancer therapy, particularly in apoptosis and tumor suppression?

Advanced Research Focus
this compound induces apoptosis in malignant cells by stabilizing tumor suppressors (e.g., p53) and blocking pro-survival pathways (e.g., NF-κB). However, its efficacy varies across cancer models due to differences in ubiquitin pathway dependencies .

Methodological Insight :

  • Use isogenic cell lines (e.g., p53 wild-type vs. null) to dissect p53-dependent apoptosis .
  • Profile ubiquitin ligases (e.g., MDM2) in tumor samples via qPCR or IHC to predict this compound sensitivity .
  • Combine this compound with DNA-damaging agents (e.g., cisplatin) to enhance synthetic lethality in preclinical models .

Q. How can researchers address this compound’s cytotoxicity and solubility limitations in long-term studies?

Advanced Research Focus
this compound’s cytotoxicity at >50 μM and limited aqueous solubility (requires DMSO) constrain chronic exposure experiments .

Methodological Insight :

  • Optimize dosing schedules (e.g., pulsatile treatment) to minimize toxicity .
  • Formulate this compound with cyclodextrins or liposomes to improve solubility and bioavailability .
  • Validate findings with structurally distinct UBA1 inhibitors (e.g., TAK-243) to confirm on-target effects .

特性

IUPAC Name

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIPZKQJGFSGQ-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416554
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418805-02-4
Record name PYR-41
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYR-41
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 418805-02-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYR-41
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。